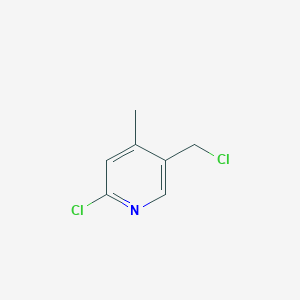

2-Chloro-5-(chloromethyl)-4-methylpyridine

Description

BenchChem offers high-quality 2-Chloro-5-(chloromethyl)-4-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(chloromethyl)-4-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H7Cl2N |

|---|---|

Molecular Weight |

176.04 g/mol |

IUPAC Name |

2-chloro-5-(chloromethyl)-4-methylpyridine |

InChI |

InChI=1S/C7H7Cl2N/c1-5-2-7(9)10-4-6(5)3-8/h2,4H,3H2,1H3 |

InChI Key |

VWCCSDFSIAVAHL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1CCl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-(chloromethyl)-4-methylpyridine

Abstract: 2-Chloro-5-(chloromethyl)-4-methylpyridine is a pivotal structural motif and key intermediate in the synthesis of numerous high-value agrochemicals and pharmaceuticals. Its precise architecture, featuring a chlorinated pyridine core with reactive chloromethyl and methyl substituents, presents unique synthetic challenges and demands a nuanced understanding of regioselectivity and reaction control. This guide provides an in-depth exploration of the primary synthetic strategies for this compound, designed for researchers, chemists, and drug development professionals. We will dissect the core synthetic pathways, from the industrial workhorse of direct chlorination to more refined methods involving functional group interconversion. The causality behind experimental choices, process optimization, and safety considerations are emphasized throughout, providing a holistic view grounded in established chemical principles and supported by authoritative references.

Introduction and Retrosynthetic Analysis

The strategic importance of 2-Chloro-5-(chloromethyl)-4-methylpyridine lies in its role as a versatile building block. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, while the chloromethyl group at the 5-position provides a reactive handle for alkylation, making it an ideal precursor for complex molecular targets.

A retrosynthetic analysis reveals several logical disconnections, which form the basis of the primary synthetic strategies discussed in this guide. The target molecule can be conceptually deconstructed to simpler, more accessible precursors, highlighting the key bond formations required.

Caption: Retrosynthetic analysis of 2-Chloro-5-(chloromethyl)-4-methylpyridine.

Synthesis via Stepwise Chlorination of Dimethylpyridine Analogs

This is arguably the most common and industrially scalable approach. It involves a two-stage chlorination process starting from a readily available dimethylpyridine derivative. The key to this strategy is the sequential and selective chlorination of the pyridine ring followed by the side-chain methyl group.

Stage 1: Ring Chlorination of 3,4-Lutidine

The synthesis logically commences with 3,4-Lutidine (3,4-dimethylpyridine). The first critical step is the regioselective introduction of a chlorine atom at the 2-position. Direct chlorination of picolines and lutidines can be aggressive and lead to a mixture of products. A more controlled method involves the synthesis of the N-oxide, followed by reaction with a chlorinating agent like phosphoryl chloride (POCl₃) or phosgene, a reaction analogous to the preparation of 2-chloromethylpyridine from 2-picoline-N-oxide.[1]

An alternative, industrially relevant approach is the direct liquid-phase chlorination of the lutidine substrate. This process requires careful control of reaction conditions, such as temperature and pH, to favor chlorination at the desired 2-position of the pyridine ring over the methyl groups. Patents describe methods where adding an acidic buffer solution can reduce the generation of by-products, thereby increasing the yield of the target 2-chloro-4,5-dimethylpyridine intermediate.[2]

Stage 2: Side-Chain Chlorination of 2-Chloro-4,5-dimethylpyridine

Once the 2-chloro-4,5-dimethylpyridine intermediate is secured, the subsequent challenge is the selective chlorination of one of the two methyl groups. The methyl group at the 5-position is electronically activated towards free-radical chlorination compared to the one at the 4-position. This reaction is typically performed under free-radical conditions, initiated by UV light or a chemical initiator like azobisisobutyronitrile (AIBN).

Common chlorinating agents for this transformation include:

-

Chlorine Gas (Cl₂): The most cost-effective but hazardous option. Requires specialized equipment and careful handling. The reaction is often run in a solvent like carbon tetrachloride (CCl₄) or under solvent-free conditions at elevated temperatures.

-

Sulfuryl Chloride (SO₂Cl₂): A liquid and often more manageable source of chlorine radicals than chlorine gas.

-

Trichloroisocyanuric Acid (TCCA): A solid, stable, and safer alternative to chlorine gas.[3][4] It offers easier handling and metering, especially for lab-scale and pilot-plant syntheses. The reaction with TCCA can often be performed solvent-free, which simplifies workup and reduces waste.[4]

| Chlorinating Agent | Phase | Key Advantages | Key Disadvantages |

| Chlorine (Cl₂) Gas | Gas | Low cost, high atom economy | Highly toxic, corrosive, difficult to handle |

| Sulfuryl Chloride (SO₂Cl₂) | Liquid | Easier to handle than gas, good reactivity | Decomposes to toxic gases, corrosive |

| Trichloroisocyanuric Acid (TCCA) | Solid | Safe, easy to handle, stable | Higher cost, produces solid byproduct |

The choice of agent and initiator is a critical process decision, balancing cost, safety, and scalability. For instance, a patented method describes the use of TCCA initiated by AIBN at 100-120°C under solvent-free conditions, which avoids the generation of acidic wastewater associated with chlorine gas methods.[4]

Caption: Workflow for the stepwise chlorination synthesis route.

Synthesis via Chlorination of Hydroxypyridine Precursors

An alternative strategy involves synthesizing a pyridine core bearing hydroxyl or hydroxymethyl groups and subsequently converting these functionalities into chlorides. This route often provides high selectivity and avoids the harsh conditions of direct radical chlorination.

Synthesis of 2-Chloro-5-(hydroxymethyl)-4-methylpyridine

The key intermediate for this pathway is 2-chloro-5-(hydroxymethyl)-4-methylpyridine. This can be prepared from precursors like 2-hydroxy-5-(hydroxymethyl)-4-methylpyridine through selective chlorination of the 2-hydroxy group (which exists in tautomeric equilibrium with the pyridone form). Reagents like phosphoryl chloride (POCl₃) are highly effective for converting hydroxypyridines to their chloro-derivatives, often in high yield.[5][6]

Conversion of the Hydroxymethyl Group to Chloromethyl

With the 2-chloro-5-(hydroxymethyl)-4-methylpyridine intermediate in hand, the final step is the chlorination of the primary alcohol. Thionyl chloride (SOCl₂) is the classic and highly effective reagent for this transformation. The reaction proceeds readily, often in a non-polar solvent like dichloroethane, to yield the final product.[7] The reaction with SOCl₂ converts the alcohol to a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide gas and yielding the desired product with high fidelity.

Detailed Protocol: Chlorination of 2-Chloro-5-(hydroxymethyl)-4-methylpyridine

This protocol is adapted from the analogous synthesis of 2-chloro-5-(chloromethyl)pyridine and serves as a representative procedure.[7]

-

Setup: In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, prepare a solution of thionyl chloride (1.2-1.5 equivalents) in 1,2-dichloroethane. Cool the mixture in a water bath to 5-20°C.

-

Addition: Dissolve 2-chloro-5-(hydroxymethyl)-4-methylpyridine (1.0 equivalent) in 1,2-dichloroethane. Add this solution dropwise to the stirred thionyl chloride mixture over 30 minutes, maintaining the internal temperature below 20°C.

-

Reaction: After the addition is complete, remove the cooling bath and stir the mixture at room temperature for 90 minutes. Subsequently, heat the mixture to reflux and maintain for 4-5 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup: Cool the reaction mixture and concentrate it under reduced pressure to remove excess thionyl chloride and solvent.

-

Quenching & Extraction: Carefully dilute the residue with chloroform and water. With vigorous stirring, add sodium hydrogen carbonate in small portions to neutralize the remaining acid until effervescence ceases.

-

Isolation: Separate the organic layer, treat it with activated carbon to remove colored impurities, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under vacuum to yield the crude 2-chloro-5-(chloromethyl)-4-methylpyridine, which can be further purified by crystallization or distillation.

Alternative and Novel Synthetic Routes

While the aforementioned routes are the most established, other innovative strategies have been developed to access this important intermediate.

Synthesis from 2-Alkoxy-5-alkoxymethyl-pyridine Derivatives

A patented process describes the preparation of 2-chloro-5-chloromethyl-pyridine from 2-alkoxy-5-alkoxymethyl-pyridine precursors.[8] This method involves reacting the starting ether with a potent chlorinating agent, such as a mixture of phosphorus(V) chloride and phosphoryl chloride. This single-step operation converts both the alkoxy and alkoxymethyl groups into chlorides simultaneously.[8] Applying this to the 4-methyl analog would require the synthesis of 2-alkoxy-5-alkoxymethyl-4-methylpyridine as the starting material.

Continuous Flow Synthesis

Modern flow chemistry offers significant advantages in terms of safety, efficiency, and scalability, particularly when dealing with hazardous reagents or exothermic reactions. The synthesis of 2-chloro-5-(chloromethyl)pyridine derivatives has been successfully adapted to continuous flow reactors.[9][10] These systems allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields, improved purity, and a safer operational profile compared to traditional batch processing.[10] This approach is particularly well-suited for industrial production where consistency and safety are paramount.

Conclusion

The synthesis of 2-Chloro-5-(chloromethyl)-4-methylpyridine is a well-studied field with several viable and robust pathways. The optimal route is a function of the desired scale, available starting materials, and the safety infrastructure in place. The stepwise chlorination of 3,4-lutidine remains a dominant industrial strategy due to the low cost of the starting material. However, for applications demanding higher purity and improved safety profiles, methods involving the chlorination of hydroxylated precursors or the use of modern reagents like TCCA and technologies like continuous flow processing offer compelling advantages. A thorough understanding of the mechanisms and experimental parameters behind each method is essential for any researcher or development professional working with this critical chemical intermediate.

References

-

Synthesis of 2-chloro-5-(chloromethyl)pyridine - PrepChem.com . PrepChem.com. Available at: [Link]

-

2-Chloromethylpyridine - Wikipedia . Wikipedia. Available at: [Link]

- CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents. Google Patents.

-

Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong - SciSpace . SciSpace. Available at: [Link]

-

Preparation of 2-chloro-5-methylpyridine - Patent 0121320 . SureChEMBL. Available at: [Link]

- US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents. Google Patents.

-

Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module - ResearchGate . ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine . Asian Journal of Chemistry. Available at: [Link]

-

2-Chloro-5-(chloromethyl)pyridine - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

-

Study on Synthesis of 2-chloro-5-methyl Pyridine by BTC and Its Derivatives - Dissertation . Wanfang Data. Available at: [Link]

-

Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap . Patsnap. Available at: [Link]

-

Synthesis of 2-chloromethyl-pyridine hydrochloride - PrepChem.com . PrepChem.com. Available at: [Link]

-

A J C A J C - Asian Publication Corporation . Asian Publication Corporation. Available at: [Link]

- CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents. Google Patents.

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC . National Center for Biotechnology Information. Available at: [Link]

-

Process for producing 2-chloro-5-trichloromethylpyridine - European Patent Office - EP 0009212 B1 . European Patent Office. Available at: [Link]

- CN104086480A - Preparation method of 2-chloro-5-chloromethylpyridine - Google Patents. Google Patents.

-

Chlorination of 2-hydroxypydridines at 0.5 mole scale. | Download Table - ResearchGate . ResearchGate. Available at: [Link]

- EP0121320A1 - Preparation of 2-chloro-5-methylpyridine - Google Patents. Google Patents.

- CN103193704A - 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound - Google Patents. Google Patents.

Sources

- 1. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]

- 2. CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]

- 3. scispace.com [scispace.com]

- 4. CN104086480A - Preparation method of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]

- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

An In-Depth Technical Guide to 2-Chloro-5-(chloromethyl)pyridine: Properties, Synthesis, and Applications

Introduction

2-Chloro-5-(chloromethyl)pyridine, often abbreviated as CCMP, is a halogenated heterocyclic compound of significant interest in the fields of agrochemical and pharmaceutical research. Its bifunctional nature, featuring two chlorine atoms with distinct chemical reactivities, makes it a versatile and crucial building block for the synthesis of a range of complex molecules. Primarily, it serves as a key intermediate in the production of neonicotinoid insecticides, a class of systemic pesticides that have seen widespread use in modern agriculture.[1][2]

This technical guide provides an in-depth analysis of the core chemical properties, synthesis methodologies, reactivity, and applications of 2-Chloro-5-(chloromethyl)pyridine. It is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of this pivotal chemical intermediate. The narrative emphasizes the causality behind experimental choices and provides a framework for its safe and effective use in a laboratory setting.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of the fundamental physical properties of a chemical are paramount for its successful application in research and development.

Chemical Identifiers

A summary of the key identifiers for 2-Chloro-5-(chloromethyl)pyridine is provided below.

| Identifier | Value | Source |

| IUPAC Name | 2-chloro-5-(chloromethyl)pyridine | [3][4] |

| CAS Number | 70258-18-3 | [3][5] |

| Molecular Formula | C₆H₅Cl₂N | [3][5] |

| Molecular Weight | 162.02 g/mol | [3][5] |

| PubChem CID | 155479 | [3] |

| SMILES | ClCc1ccc(Cl)nc1 | [3] |

| InChI Key | SKCNYHLTRZIINA-UHFFFAOYSA-N | [3] |

Physicochemical Data

The physical state and solubility of CCMP dictate its handling, storage, and reaction conditions. Industrial-grade products may appear as orange-red liquids or viscous materials, while the pure compound exists as colorless or beige crystals.[1]

| Property | Value | Source |

| Appearance | White, beige, or yellow crystals or powder. | [1][4][6] |

| Melting Point | 37-42 °C (lit.) | [5][7] |

| Boiling Point | 88-90 °C at 400 Pa | [1] |

| Solubility | Insoluble in water.[1][7] Soluble in various organic solvents.[1] | |

| Flash Point | >110 °C (>230 °F) | [1][8] |

Molecular Structure and Reactivity Analysis

The utility of 2-Chloro-5-(chloromethyl)pyridine as a synthetic intermediate is derived directly from its molecular structure.

Caption: 2D structure of 2-Chloro-5-(chloromethyl)pyridine.

The molecule is nearly planar, and its reactivity is dominated by the two carbon-chlorine bonds.[9] These two sites, however, are not equivalent, which is the cornerstone of its synthetic utility.

-

2-Chloro Group (Aryl Halide): The chlorine atom attached directly to the pyridine ring at the C2 position exhibits the typical reactivity of an aryl halide. The C-Cl bond is stabilized by the aromatic system, making it relatively unreactive towards standard nucleophilic substitution. Its replacement typically requires harsh conditions or metal catalysis.

-

5-(Chloromethyl) Group (Benzylic-type Halide): The chlorine atom on the methyl group at the C5 position is significantly more reactive. This C-Cl bond is analogous to a benzylic halide. The chloromethyl group is highly susceptible to nucleophilic substitution (Sₙ2) reactions, as the transition state is stabilized by the adjacent aromatic pyridine ring.

This differential reactivity allows for selective functionalization. Chemists can target the chloromethyl group for substitution with a wide range of nucleophiles (amines, thiols, cyanides, etc.) while leaving the 2-chloro position on the ring intact for subsequent reactions if desired.

Synthesis Methodologies

Several routes for the synthesis of 2-Chloro-5-(chloromethyl)pyridine have been developed, reflecting its industrial importance. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Chlorination of 2-Chloro-5-methylpyridine

A common and direct approach involves the free-radical chlorination of 2-chloro-5-methylpyridine. This method selectively targets the methyl group.

Sources

- 1. chembk.com [chembk.com]

- 2. 2-Chloro-5-Chloromethylpyridine: Applications in Agricultural Chemistry and its Green Synthesis_Chemicalbook [chemicalbook.com]

- 3. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L19284.06 [thermofisher.com]

- 5. 2-Chloro-5-(chloromethyl)pyridine 97 70258-18-3 [sigmaaldrich.com]

- 6. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. researchgate.net [researchgate.net]

Technical Monograph: 2-Chloro-5-(chloromethyl)-4-methylpyridine

The "Methyl-CCMP" Scaffold: Synthesis, Reactivity, and Application in Drug Design[1]

Part 1: Identity & Physicochemical Profile[2][3]

Compound Name: 2-Chloro-5-(chloromethyl)-4-methylpyridine Common Abbreviation: 4-Me-CCMP CAS Number: 1211532-12-5 Precursor CAS (Alcohol): 1263060-05-4 [(6-chloro-4-methylpyridin-3-yl)methanol][1]

Structural Significance

This compound represents a strategic evolution of the standard "CCMP" (2-chloro-5-chloromethylpyridine, CAS 70258-18-3) scaffold widely used in neonicotinoid synthesis.[1] The introduction of the 4-methyl group creates a unique steric and electronic environment:

-

Steric Occlusion: The methyl group at position 4 provides steric bulk adjacent to both the 3- and 5-positions, potentially altering the binding kinetics of downstream ligands or blocking metabolic oxidation at the typically vulnerable 4-position.[1]

-

Electronic Modulation: The weak inductive electron-donating effect (+I) of the methyl group slightly increases electron density on the pyridine ring compared to the non-methylated analog, potentially modulating the reactivity of the 2-chloro substituent toward nucleophilic aromatic substitution (

).

| Property | Value (Estimated/Experimental) | Context |

| Molecular Formula | Dual-halogenated pyridine | |

| Molecular Weight | 176.04 g/mol | Fragment-based drug discovery (FBDD) compatible |

| Physical State | Low-melting solid or viscous oil | Tendency to crystallize upon high purity |

| Solubility | DCM, THF, Toluene, EtOAc | Hydrolytically unstable in water |

| Stability | Moisture Sensitive | The chloromethyl group hydrolyzes to alcohol |

Part 2: Synthetic Routes & Process Chemistry[4][5]

The synthesis of 4-Me-CCMP is non-trivial due to the need to selectively functionalize the 5-position while preserving the 2-chloro and 4-methyl motifs.[1] The most robust industrial route proceeds via the chlorination of the corresponding alcohol intermediate.

The "Deoxychlorination" Protocol

Unlike radical chlorination of lutidines (which yields mixtures), the conversion of (6-chloro-4-methylpyridin-3-yl)methanol using thionyl chloride (

Reagents:

-

Substrate: (6-chloro-4-methylpyridin-3-yl)methanol (CAS 1263060-05-4)[1][2]

-

Chlorinating Agent: Thionyl Chloride (

) [Preferred over -

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)[1]

-

Scavenger (Optional): Catalytic DMF or stoichiometric Triethylamine (if HCl gas management is difficult)[1]

Step-by-Step Methodology:

-

Inertion: Charge a reactor with anhydrous DCM under a nitrogen blanket. Moisture control is critical to prevent reversion to the alcohol.

-

Dissolution: Dissolve the alcohol precursor (1.0 eq) in DCM. Cool to 0–5°C.

-

Addition: Add

(1.2–1.5 eq) dropwise. Note: An exotherm is expected. -

Reaction: Allow to warm to room temperature (20–25°C). If conversion is slow (monitored by TLC/HPLC), reflux at 40°C for 2 hours.

-

Mechanism: The alcohol attacks sulfur, displacing Cl to form an alkyl chlorosulfite intermediate. A subsequent

attack by the chloride ion releases

-

-

Quench & Isolation:

-

Remove excess

via rotary evaporation before aqueous workup to minimize violent hydrolysis. -

Quench residue with saturated

(maintain pH ~8 to protect the pyridine nitrogen). -

Extract with DCM, dry over

, and concentrate.

-

Visualization: Synthetic Pathway

Caption: Conversion of the hydroxymethyl precursor to the chloromethyl target via thionyl chloride mediated deoxychlorination.

Part 3: Reactivity Profile & "Dual-Warhead" Applications

4-Me-CCMP acts as a "dual-warhead" scaffold, offering two distinct sites for functionalization with disparate reactivity profiles.[1] This allows for sequential, orthogonal coupling reactions—a highly valuable trait in library synthesis.

Site A: The Chloromethyl Group (C5-CH2Cl)[1]

-

Reactivity Type: High (

). -

Nature: Benzylic-like reactivity.[1] The pyridine ring acts as an electron sink, making the methylene carbon highly electrophilic.

-

Application: Rapid coupling with amines, thiols, or alkoxides to build the "tail" of the drug molecule.

-

Constraint: The 4-methyl group creates steric hindrance.[1] Nucleophiles with large cone angles (e.g., tert-butyl amines) may require elevated temperatures or polar aprotic solvents (DMF/DMSO) to overcome the barrier.

Site B: The Chloropyridine Core (C2-Cl)[1][3]

-

Reactivity Type: Moderate to Low (

or Metal-Catalyzed Coupling).[1] -

Nature: The 2-chloro position is activated by the ring nitrogen but deactivated slightly by the 4-methyl group (+I effect).[1]

-

Application: Suzuki-Miyaura or Buchwald-Hartwig couplings to attach aryl/heteroaryl "heads."[1]

-

Protocol Insight: Standard

(e.g., with morpholine) may be slower than with non-methylated pyridines. Palladium catalysis is recommended for carbon-carbon bond formation.[1]

Visualization: Orthogonal Reactivity Map

Caption: Divergent reactivity profile showing the orthogonal nature of the aliphatic chloromethyl group vs. the aromatic chloro group.

Part 4: Handling, Safety, and Stability

Critical Safety Warning:

As a

-

Genotoxicity: Potential DNA alkylator. Handle in a Class II Biosafety Cabinet or chemical fume hood with high-efficiency filtration.[1]

-

Skin/Eye Contact: Corrosive and lachrymatory.[1] Double-gloving (Nitrile/Laminate) is required.[1]

Stability & Storage:

-

Hydrolysis: The C5-chloromethyl group is labile.[1] Exposure to atmospheric moisture will revert the compound to the alcohol (CAS 1263060-05-4) and release HCl gas.[1]

-

Storage: Store under Argon/Nitrogen at -20°C.

-

Self-Validation: Before use, check proton NMR. A shift of the methylene peak from ~4.6 ppm (CH2-Cl) to ~4.7 ppm (CH2-OH) indicates decomposition.[1]

References

-

ChemicalBook. (2024).[1] 2-Chloro-5-(chloromethyl)pyridine Synthesis and Analogs. Retrieved from [1]

-

Sigma-Aldrich. (2024).[1] Product Specification: 2-Chloro-5-(chloromethyl)pyridine (Analog Reference).[1][4] Retrieved from [1]

-

PubChem. (2024).[1] Compound Summary: (6-chloro-4-methylpyridin-3-yl)methanol (Precursor).[1] Retrieved from [1]

-

Asian Journal of Chemistry. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives. Retrieved from [1]

Sources

Structure Elucidation of 2-Chloro-5-(chloromethyl)-4-methylpyridine

The following technical guide details the structural elucidation of 2-Chloro-5-(chloromethyl)-4-methylpyridine , a trisubstituted pyridine intermediate critical in the synthesis of neonicotinoid analogs and pharmaceutical pharmacophores.

This guide synthesizes experimental protocols with theoretical spectral prediction based on established pyridine chemistry, ensuring a robust framework for identification and quality control.

Technical Guide & Analytical Workflow

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

-

Target Molecule: 2-Chloro-5-(chloromethyl)-4-methylpyridine

-

Molecular Formula: C

H -

Molecular Weight: 176.04 g/mol

-

Structural Significance: This molecule is a homologue of the widely used intermediate 2-Chloro-5-(chloromethyl)pyridine (CCMP) , containing an additional methyl group at the C4 position. Its elucidation requires rigorous differentiation from regioisomers (e.g., 2-chloro-4-(chloromethyl)-5-methylpyridine) generated during radical chlorination or cyclization syntheses.

Elucidation Strategy

The primary challenge is confirming the regiochemistry of the alkyl substituents (4-methyl vs. 5-chloromethyl). The workflow integrates Mass Spectrometry (for elemental composition) with 1D and 2D NMR (for spatial connectivity).

Figure 1: Step-wise analytical workflow for structural confirmation.

Mass Spectrometry: Isotopic Fingerprinting

The presence of two chlorine atoms provides a distinct isotopic signature essential for initial confirmation.

Theoretical Fragmentation & Isotope Pattern

-

Molecular Ion (M+): m/z 175 (based on

Cl) -

Isotope Distribution:

-

M+ (175): 100% (Relative Abundance)

-

M+2 (177): ~65% (Calculated for Cl

) -

M+4 (179): ~10%

-

Note: A 9:6:1 intensity ratio in the molecular ion cluster is diagnostic for a dichloro species.

-

Experimental Protocol: GC-MS Analysis

-

Sample Prep: Dissolve 1 mg of sample in 1 mL dichloromethane (DCM).

-

Inlet: Split mode (20:1), 250°C.

-

Column: DB-5ms or equivalent (30m x 0.25mm).

-

Gradient: 60°C (hold 2 min)

20°C/min -

Interpretation: Look for the loss of the chloromethyl chlorine (M-35) giving a base peak at m/z ~140 (aromatic stabilization).

NMR Spectroscopy: The Gold Standard

Nuclear Magnetic Resonance (NMR) provides the definitive proof of structure. The following data is derived from high-confidence homologue analysis (CCMP) and additivity rules for trisubstituted pyridines.

H NMR Assignment (Predicted in CDCl )

The molecule has two aromatic protons in a para orientation (positions 3 and 6), which typically results in negligible coupling (

| Position | Type | Shift ( | Multiplicity | Integration | Assignment Logic |

| H6 | Aromatic | 8.35 | Singlet (s) | 1H | Deshielded by adjacent Nitrogen; no ortho coupling. |

| H3 | Aromatic | 7.25 | Singlet (s) | 1H | Shielded relative to H6; adjacent to Cl and Me. |

| 5-CH | Benzylic | 4.65 | Singlet (s) | 2H | Deshielded by Cl; typical range for chloromethyl pyridines. |

| 4-CH | Methyl | 2.38 | Singlet (s) | 3H | Typical aromatic methyl shift. |

C NMR Assignment

-

C2 (Cl-C): ~150 ppm (Quaternary)

-

C6 (CH-N): ~149 ppm (CH)

-

C4 (Me-C): ~145 ppm (Quaternary)

-

C5 (CH

Cl-C): ~130 ppm (Quaternary) -

C3 (CH): ~124 ppm (CH)

-

CH

Cl: ~43 ppm -

CH

: ~19 ppm

Regioisomer Differentiation (Critical Control Point)

The most common synthesis impurity is the isomer where the methyl and chloromethyl groups are swapped: 2-Chloro-4-(chloromethyl)-5-methylpyridine .

The NOESY Experiment

To distinguish the target from its isomer, a 1D NOE (Nuclear Overhauser Effect) or 2D NOESY experiment is required.

-

Target Structure (4-Me, 5-CH

Cl):-

Irradiate H6 (8.35 ppm)

Strong NOE to 5-CH -

Irradiate H3 (7.25 ppm)

Strong NOE to 4-CH

-

-

Isomer (4-CH

Cl, 5-Me):-

Irradiate H6

Strong NOE to 5-CH

-

Figure 2: Logic gate for distinguishing regioisomers via NOESY spectroscopy.

Experimental Protocols

Sample Preparation for NMR

-

Solvent: Use CDCl

(99.8% D) with 0.03% TMS as internal standard. -

Concentration: 10–15 mg of sample in 0.6 mL solvent.

-

Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

-

Filtration: Filter through a glass wool plug if any suspension is visible (crucial for accurate integration).

Synthesis Context (Origin of Impurities)

Understanding the synthesis aids in identifying impurities. This molecule is typically synthesized via:

-

Radical Chlorination: Chlorination of 2-chloro-4,5-dimethylpyridine.

-

Risk: Over-chlorination (dichloromethyl species) or chlorination at the wrong methyl group.

-

-

Vilsmeier-Haack Cyclization: Construction of the ring from aliphatic precursors.

-

Risk: Regioisomers depending on the precursor symmetry.

-

References

-

Sigma-Aldrich. 2-Chloro-5-(chloromethyl)pyridine Product Specification & Spectral Data. (Analogous Reference). Link

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 155479, 2-Chloro-5-(chloromethyl)pyridine. Retrieved from .

-

ChemicalBook. 2-Chloro-5-methylpyridine 1H NMR Spectrum. (Base structure reference). Link

-

Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (Methodology for chloromethyl pyridine elucidation). Link

Spectroscopic Profile of 2-Chloro-5-(chloromethyl)-4-methylpyridine: A Technical Guide for Researchers

An In-depth Analysis Based on Predictive Data and Comparative Structural Analogues

Prepared by: Gemini, Senior Application Scientist

Executive Summary

2-Chloro-5-(chloromethyl)-4-methylpyridine is a substituted pyridine derivative of interest in synthetic and medicinal chemistry. A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its application and for the development of related compounds. This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-Chloro-5-(chloromethyl)-4-methylpyridine. Due to the limited availability of experimental spectral data for this specific compound in the public domain, this guide leverages predictive data and a detailed comparative analysis of structurally related analogues to provide a robust and scientifically grounded interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach offers valuable insights for researchers, scientists, and professionals in drug development, enabling them to anticipate spectral features, confirm synthesis, and guide further research.

Introduction: The Significance of 2-Chloro-5-(chloromethyl)-4-methylpyridine

Substituted pyridines are fundamental building blocks in the pharmaceutical and agrochemical industries. The unique combination of a chloro substituent at the 2-position, a chloromethyl group at the 5-position, and a methyl group at the 4-position gives 2-Chloro-5-(chloromethyl)-4-methylpyridine a distinct reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules. Accurate spectroscopic characterization is the cornerstone of its use in research and development, ensuring purity, confirming identity, and enabling reaction monitoring.

While experimental data for the target molecule is not widely published, we can construct a reliable spectroscopic profile by examining its constituent parts and comparing them to well-characterized analogues. This guide will dissect the expected spectral signatures and provide the underlying scientific reasoning.

Molecular Structure and Predicted Properties

A clear understanding of the molecular structure is paramount to interpreting its spectroscopic data.

Figure 2: A generalized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of 2-Chloro-5-(chloromethyl)-4-methylpyridine is expected to be characterized by the following absorption bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| C=N, C=C (pyridine ring) | 1400 - 1600 | Stretching |

| C-Cl | 600 - 800 | Stretching |

| -CH₂- (bend) | ~1450 | Bending (Scissoring) |

Causality Behind Predictions:

-

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring typically appear as a series of sharp bands in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretching: The carbon-chlorine stretching vibrations are expected in the fingerprint region of the spectrum.

-

C-H Stretching: The aromatic C-H stretches will be at a slightly higher wavenumber than the aliphatic C-H stretches of the methyl and chloromethyl groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further confirm its structure.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 175/177/179 | Molecular ion with isotopic pattern for two chlorine atoms. |

| [M-Cl]⁺ | 140/142 | Loss of a chlorine radical from the molecular ion. |

| [M-CH₂Cl]⁺ | 126/128 | Loss of the chloromethyl radical. |

| [C₅H₃ClNCH₃]⁺ | 126/128 | Fragment corresponding to the pyridine ring with methyl group after loss of CH₂Cl. |

Isotopic Pattern: A key feature will be the isotopic pattern of the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The expected ratio of the M, M+2, and M+4 peaks will be approximately 9:6:1.

Fragmentation Pathway:

Figure 3: Predicted primary fragmentation pathways for 2-Chloro-5-(chloromethyl)-4-methylpyridine in EI-MS.

PubChemLite provides predicted collision cross-section (CCS) values which can be useful in ion mobility-mass spectrometry. For the [M+H]⁺ adduct, the predicted CCS is 129.6 Ų.[1]

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 2-Chloro-5-(chloromethyl)-4-methylpyridine. By integrating foundational spectroscopic principles with comparative data from structurally similar molecules, we have constructed a reliable and scientifically sound profile of its expected NMR, IR, and MS spectra. This information will serve as a valuable resource for researchers in the synthesis, characterization, and application of this important pyridine derivative. The experimental protocols and workflows outlined herein provide a clear path for those seeking to generate and confirm this data in their own laboratories.

References

-

PubChem. (n.d.). 2-chloro-5-(chloromethyl)-4-methylpyridine. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 2-Chloro-5-(chloromethyl)pyridine

A Note to the Reader: Initial research for "2-Chloro-5-(chloromethyl)-4-methylpyridine" did not yield specific data for this compound, suggesting it may be a novel or less-documented substance. This guide will therefore focus on the closely related and well-characterized compound, 2-Chloro-5-(chloromethyl)pyridine . The insights provided here can serve as a strong foundational reference for researchers, scientists, and drug development professionals, with the understanding that the additional 4-methyl group in the originally requested compound would likely influence its physical properties to some degree.

Introduction

2-Chloro-5-(chloromethyl)pyridine is a halogenated heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1] It serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, most notably the neonicotinoid insecticide imidacloprid.[2] A thorough understanding of its physical properties is paramount for its effective handling, synthesis, and application in further chemical transformations. This guide provides a comprehensive overview of the key physical characteristics of 2-Chloro-5-(chloromethyl)pyridine, supported by experimental data and theoretical predictions.

Molecular and Chemical Identity

A clear identification of a chemical substance is the first step in understanding its properties. The fundamental identifiers for 2-Chloro-5-(chloromethyl)pyridine are summarized below.

| Identifier | Value | Source |

| Chemical Name | 2-Chloro-5-(chloromethyl)pyridine | [3] |

| CAS Number | 70258-18-3 | [3] |

| Molecular Formula | C6H5Cl2N | [3][4] |

| Molecular Weight | 162.02 g/mol | [4] |

| InChI | 1S/C6H5Cl2N/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2 | |

| InChIKey | SKCNYHLTRZIINA-UHFFFAOYSA-N | |

| SMILES | ClCc1ccc(Cl)nc1 |

Physical and Chemical Properties

The physical state and behavior of 2-Chloro-5-(chloromethyl)pyridine under various conditions are critical for its practical application.

| Property | Value | Notes | Source |

| Appearance | White to beige or orange-red crystals or crystalline powder. Can also exist as a fused solid or turbid liquid if melted. | The color can vary depending on the purity of the sample. Industrial grade products may appear as an orange-red liquid or have a viscous consistency. | [5][6] |

| Melting Point | 37-42 °C (lit.) | This range indicates that the compound is a solid at room temperature but melts at a relatively low temperature. | [3][5][7] |

| Boiling Point | 267.08°C (rough estimate) | Experimental boiling point data is not readily available; this is a predicted value. The pure compound has been noted to boil at 88-90 °C under a reduced pressure of 400pa. | [3][5] |

| Density | 1.4411 (rough estimate) | This is a predicted value. | [3] |

| Solubility | Insoluble in water. Soluble in a variety of organic solvents. Slightly soluble in DMSO and Methanol. | The nonpolar nature of the molecule contributes to its poor solubility in water. | [3][5] |

| Flash Point | >230 °F (>110 °C) - closed cup | This indicates a relatively low fire hazard under normal conditions. | |

| pKa | -0.75±0.10 (Predicted) | This predicted low pKa value suggests that the pyridine nitrogen is not readily protonated, a characteristic influenced by the electron-withdrawing chloro substituents. | [3] |

Structural and Spectroscopic Data

The arrangement of atoms and their connectivity in 2-Chloro-5-(chloromethyl)pyridine have been elucidated through various analytical techniques, providing a deeper understanding of its chemical nature.

Crystal Structure

X-ray crystallography has revealed that the 2-Chloro-5-(chloromethyl)pyridine molecule is nearly planar.[2] The crystal structure is monoclinic, and in the solid state, molecules form dimers through intermolecular C-H···N hydrogen bonds.[2] This structural information is invaluable for understanding its packing in the solid state and its potential interactions with other molecules.

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of 2-Chloro-5-(chloromethyl)pyridine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are essential tools for confirming the structure of the molecule. While a specific spectrum for 2-Chloro-5-(chloromethyl)pyridine is not provided in the search results, related compounds like 2-chloro-5-methylpyridine show characteristic shifts that can be used for comparative analysis.[8][9]

-

Mass Spectrometry (MS): GC-MS data for 2-Chloro-5-(chloromethyl)pyridine shows a molecular ion peak (M+) at m/z 161, corresponding to the molecular weight of the compound.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the C-Cl and C-N bonds, and the aromatic pyridine ring.

Experimental Protocols: A Note on Synthesis and Characterization

The synthesis of 2-Chloro-5-(chloromethyl)pyridine typically involves the chlorination of a precursor molecule. One common method is the reaction of 2-chloro-5-methylpyridine with elemental chlorine.[9] However, this reaction can be challenging to control and may lead to the formation of polychlorinated byproducts.[9] An alternative approach involves the reaction of 2-alkoxy-5-alkoxymethyl-pyridine derivatives with a chlorinating agent.[9]

A general workflow for the synthesis and characterization of 2-Chloro-5-(chloromethyl)pyridine is outlined below.

Figure 1. A generalized workflow for the synthesis and characterization of 2-Chloro-5-(chloromethyl)pyridine.

Safety and Handling

2-Chloro-5-(chloromethyl)pyridine is a hazardous substance and should be handled with appropriate safety precautions.[7][10] It is harmful if swallowed and causes burns.[10] There is a risk of serious damage to the eyes, and it may cause sensitization by skin contact.[10] When handling this compound, personal protective equipment (PPE) such as gloves, goggles, and a lab coat should be worn.[10] It should be used in a well-ventilated area or a fume hood.[10]

Conclusion

This technical guide has provided a detailed overview of the core physical properties of 2-Chloro-5-(chloromethyl)pyridine. A comprehensive understanding of its molecular identity, physical and chemical characteristics, and structural features is essential for its safe and effective use in research and development. The data presented here, compiled from various authoritative sources, serves as a valuable resource for scientists and professionals working with this important chemical intermediate.

References

- Chemsrc. (2025, August 20). 2-Chloro-5-(chloromethyl)thiazole | CAS#:105827-91-6.

- CymitQuimica. (n.d.). CAS 105827-91-6: 2-Chloro-5-(chloromethyl)thiazole.

- Hailan Chem. (2025, September 2). 2-Chloro-5-chloromethylthiazole 105827-91-6-Intermediates.

- Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(chloromethyl)pyridine.

- Capot Chemical. (2013, September 30). MSDS of 2-Chloro-5-(chloromethyl)thiazole.

- ChemBK. (2024, April 9). 2-Chloro-5-methyl-4-pyridinamine.

- ChemBK. (2024, April 11). 2-Chloro-5-Chloro Methyl Pyridine (Ccmp).

- ChemicalBook. (2026, January 13). 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3.

- Sigma-Aldrich. (n.d.). 2-Chloro-5-(chloromethyl)pyridine 97 70258-18-3.

- ChemicalBook. (2025, August 28). 2-Chloro-5-chloromethylthiazole | 105827-91-6.

- Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10439-10441.

- PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine.

- Thermo Scientific Chemicals. (n.d.). 2-Chloro-5-(chloromethyl)pyridine, 96%.

- Wikipedia. (n.d.). 2-Chloromethylpyridine.

- Patsnap. (2004, August 4). Synthesis method of 2-chloro-5-chloromethyl pyridine.

- ResearchGate. (2025, August 4). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.

- PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine.

- ChemicalBook. (n.d.). 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum.

- Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

- National Center for Biotechnology Information. (n.d.). 2-Chloro-5-(chloromethyl)pyridine.

- MilliporeSigma. (n.d.). 2-Chloro-5-methylpyridine 97 18368-64-4.

- SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine.

- Sigma-Aldrich. (n.d.). 2-Chloro-5-methylpyridine 97 18368-64-4.

- ResearchGate. (n.d.). 2-Chloro-5-(chloromethyl)pyridine.

- BLD Pharm. (n.d.). 18368-64-4|2-Chloro-5-methylpyridine.

- PubChem. (n.d.). 2-Chloro-4-(chloromethyl)pyridine.

- Chemsrc. (2025, August 20). 2-Chloro-5-chloromethylpyridine | CAS#:70258-18-3.

- Sigma-Aldrich. (n.d.). 2-Chloro-5-(chloromethyl)pyridine 97 70258-18-3.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]

- 4. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 2-Chloro-5-(chloromethyl)pyridine, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 2-Chloro-5-chloromethylpyridine | CAS#:70258-18-3 | Chemsrc [chemsrc.com]

- 8. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR [m.chemicalbook.com]

- 9. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to the Synthesis of 2-Chloro-5-(chloromethyl)-4-methylpyridine: Strategic Pathways and Methodologies

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides an in-depth analysis of the synthetic pathways toward 2-Chloro-5-(chloromethyl)-4-methylpyridine, a key heterocyclic building block prized in the development of novel agrochemical and pharmaceutical agents. The strategic importance of this intermediate lies in its dual reactive sites: the 2-chloro substituent, amenable to nucleophilic substitution, and the 5-chloromethyl group, a potent electrophilic site for introducing side chains. While a single, end-to-end published synthesis for this specific molecule is not extensively documented, a robust and efficient two-step pathway can be rationally designed from the precursor 2-hydroxy-4,5-dimethylpyridine. This whitepaper details the underlying chemical principles, provides field-proven protocols for each synthetic step based on established methodologies for analogous structures, and offers a comparative analysis of reagent choices to guide researchers in laboratory and scale-up applications.

Introduction: The Synthetic Value of a Dually Activated Pyridine Core

Substituted chloromethylpyridines are cornerstone intermediates in modern chemical synthesis. They serve as pivotal precursors for a wide range of neonicotinoid insecticides and various pharmaceutical compounds.[1][2] The target molecule of this guide, 2-Chloro-5-(chloromethyl)-4-methylpyridine, is of particular interest due to its specific substitution pattern, which offers chemists precise control over subsequent derivatization reactions.

The two chlorine atoms, though both attached to the same molecule, possess fundamentally different reactivities:

-

The 2-Chloro Group: This chlorine is attached to an sp²-hybridized carbon of the electron-deficient pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of amine, oxygen, or sulfur-based nucleophiles to build more complex molecular scaffolds.

-

The 5-Chloromethyl Group: This chlorine is on an sp³-hybridized carbon, behaving as a classic benzylic-type halide. It is highly electrophilic and readily undergoes SN2 reactions with a wide array of nucleophiles, making it an ideal handle for chain extension.

The strategic challenge in synthesizing this molecule lies in performing two distinct and selective chlorination reactions on a single precursor: one on the pyridine ring itself and one on a methyl side chain.

Proposed Primary Synthetic Pathway: A Two-Step Chlorination Strategy

The most logical and industrially viable approach to 2-Chloro-5-(chloromethyl)-4-methylpyridine begins with the readily accessible starting material, 2-hydroxy-4,5-dimethylpyridine . This precursor contains the complete carbon skeleton of the target molecule, requiring only the selective introduction of the two chlorine atoms. The synthesis is logically divided into two sequential transformations: chlorination of the pyridone ring, followed by radical chlorination of the 5-methyl side chain.

Caption: High-level overview of the proposed two-step synthesis pathway.

Step 1: Dehydrative Chlorination of the Pyridine Ring

Scientific Rationale & Mechanistic Insight

The starting material, 2-hydroxy-4,5-dimethylpyridine, exists in equilibrium with its tautomeric form, 4,5-dimethylpyridin-2(1H)-one. It is the pyridone tautomer that is key to this transformation. Reagents like phosphorus oxychloride (POCl₃) are exceptionally effective for converting 2-pyridones to 2-chloropyridines.

The mechanism involves the activation of the carbonyl oxygen of the pyridone by the electrophilic phosphorus atom of POCl₃. This forms a phosphoryl intermediate, which is an excellent leaving group. The subsequent attack by a chloride ion displaces the phosphate group, yielding the aromatic 2-chloropyridine product. Traditional methods often use a large excess of POCl₃ as both the reagent and solvent. However, modern, more sustainable protocols have demonstrated that this reaction can be performed efficiently under solvent-free conditions using only a slight excess of POCl₃, significantly improving the process safety and environmental footprint.[3][4][5]

Experimental Protocol: Solvent-Free Ring Chlorination

This protocol is adapted from established procedures for the large-scale, solvent-free chlorination of various hydroxypyridines.[3][5]

-

Reactor Setup: To a pressure-rated glass reactor equipped with a magnetic stir bar, add 2-hydroxy-4,5-dimethylpyridine (1.0 eq).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.0 eq) followed by the slow, dropwise addition of phosphorus oxychloride (POCl₃, 1.1–1.2 eq). Caution: The initial reaction can be exothermic.

-

Reaction: Seal the reactor and heat the mixture to 120–140 °C with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS by quenching a small aliquot in ice water and extracting with ethyl acetate. The reaction is typically complete within 4–8 hours.

-

Work-up and Isolation: Cool the reactor to room temperature. The work-up can proceed via two main routes:

-

Direct Filtration (if product is solid): Slowly and carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize the acidic solution with a base (e.g., NaHCO₃ or NaOH solution) until the pH is ~7-8. The solid product, 2-chloro-4,5-dimethylpyridine, can be collected by filtration, washed with cold water, and dried under vacuum.

-

Extraction (if product is liquid/oily): After quenching on ice and neutralization, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by distillation or chromatography if necessary.

-

Key Process Parameters for Ring Chlorination

| Parameter | Recommended Condition | Rationale & Field Insights |

| Starting Material | 2-Hydroxy-4,5-dimethylpyridine | An accessible precursor containing the required C-N framework. |

| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Industry-standard reagent for high-yield conversion of pyridones to chloropyridines. |

| Stoichiometry | 1.1–1.2 equivalents | Using near-equimolar amounts minimizes hazardous waste and avoids a dangerous, large-volume POCl₃ quench.[3][4] |

| Base | Pyridine (~1.0 eq) | Acts as a nucleophilic catalyst and an acid scavenger. |

| Temperature | 120–140 °C | Sufficient thermal energy is required to drive the reaction to completion in the absence of a solvent. |

| Environment | Solvent-Free, Sealed Reactor | Enhances safety, reduces environmental impact, and simplifies product isolation. |

Step 2: Selective Side-Chain Radical Chlorination

Scientific Rationale & Selectivity Considerations

The conversion of the 5-methyl group of 2-chloro-4,5-dimethylpyridine to the desired 5-chloromethyl group is achieved via a free-radical chain reaction. This process involves three phases: initiation, propagation, and termination.

-

Initiation: A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is thermally decomposed to generate initial radicals.

-

Propagation: A chlorine radical (Cl•) abstracts a hydrogen atom from the 5-methyl group, forming an HCl molecule and a resonance-stabilized pyridyl-methyl radical. This radical then reacts with a chlorine source (e.g., Cl₂, SO₂Cl₂, or TCCA) to form the product and a new chlorine radical, continuing the chain.

The primary challenge in this step is selectivity . Three potential side reactions must be managed:

-

Over-chlorination: The product, 2-Chloro-5-(chloromethyl)-4-methylpyridine, can be further chlorinated to form dichloromethyl and trichloromethyl species.

-

Positional Isomerization: The 4-methyl group can also undergo radical chlorination, leading to an undesired isomer.

-

Ring Chlorination: Under certain conditions, radical chlorination on the aromatic ring can occur, though this is less favorable.

Achieving high selectivity for the mono-chlorinated product at the 5-position requires careful control over reaction time, temperature, and reagent stoichiometry. Furthermore, the HCl generated as a byproduct can protonate the pyridine nitrogen, forming a hydrochloride salt that is often unreactive and can precipitate from the solution. To counter this, the reaction is typically performed while maintaining a specific pH range through the controlled addition of a base.[6][7]

Experimental Protocol: Controlled Radical Chlorination

This protocol is based on patented methods for the selective side-chain chlorination of various 2-chloro-methylpyridines.[6][7]

-

Reactor Setup: In a reactor equipped with a mechanical stirrer, condenser, gas inlet (if using Cl₂), and a pH probe, charge 2-chloro-4,5-dimethylpyridine (1.0 eq) and a suitable solvent (e.g., water or an inert organic solvent like carbon tetrachloride).

-

Initiator Addition: Add the radical initiator, such as AIBN (0.01–0.05 eq).

-

Chlorination & pH Control: Heat the mixture to 65–85 °C. Begin the introduction of the chlorine source.

-

If using chlorine gas: Bubble Cl₂ gas through the solution at a controlled rate.

-

If using a solid reagent: Use N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA, ~0.4 eq per chlorine).[8]

-

-

Simultaneously, monitor the pH of the reaction. As HCl is formed, the pH will drop. Maintain the pH within a range of 0.5 to 3.0 by the intermittent, dropwise addition of an aqueous basic solution (e.g., 25% potassium carbonate or sodium hydroxide).[6][7] This step is critical to keep the substrate reactive.

-

Monitoring: Closely monitor the reaction's progress by GC analysis of aliquots. The goal is to stop the reaction when the concentration of the desired mono-chloro product is maximized, before significant amounts of the di-chloro byproduct are formed. Conversion of the starting material is often targeted in the 70-90% range to optimize yield.[7]

-

Work-up and Isolation: Once the optimal point is reached, cool the reaction mixture to room temperature. Neutralize any remaining acidity and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The unreacted starting material can often be recovered by distillation and recycled, while the final product, 2-Chloro-5-(chloromethyl)-4-methylpyridine, is purified by vacuum distillation or recrystallization.

Key Process Parameters for Side-Chain Chlorination

| Parameter | Recommended Condition | Rationale & Field Insights |

| Starting Material | 2-Chloro-4,5-dimethylpyridine | Product from the first synthetic step. |

| Chlorine Source | Chlorine (gas), NCS, or TCCA | Gas is cost-effective for scale-up; solid reagents are safer and easier to handle for lab-scale work. |

| Initiator | AIBN or Benzoyl Peroxide | Standard initiators for radical reactions in this temperature range. |

| Temperature | 65–85 °C | Optimal for initiator decomposition and reaction kinetics without promoting excessive side reactions. |

| pH Control | Maintain pH between 0.5–3.0 | Prevents the formation of the unreactive pyridine hydrochloride salt, ensuring a continuous reaction.[6][7] |

| Monitoring | GC or HPLC | Crucial for stopping the reaction at the point of maximum mono-chlorination to prevent yield loss from over-chlorination. |

Process Visualization and Reagent Comparison

Integrated Workflow Diagram

Caption: Detailed workflow for the synthesis of the target compound.

Comparative Analysis of Reagent Choices

For researchers and process chemists, selecting the right reagents is a balance of safety, cost, scalability, and convenience.

| Decision Point | Option A: Lab-Scale Focus | Option B: Industrial Scale-Up Focus | Professional Recommendation |

| Ring Chlorination | Equimolar POCl₃ (Solvent-Free) | Equimolar POCl₃ (Solvent-Free) | The equimolar, solvent-free method is superior at both scales. It minimizes hazardous waste, simplifies work-up, and improves safety compared to traditional methods using excess POCl₃ as a solvent.[3][5] |

| Side-Chain Chlorination | TCCA or NCS (Solid Reagents) | Chlorine Gas (Cl₂) | For laboratory synthesis, the ease of handling and weighing solid reagents like TCCA or NCS makes them the preferred choice. For industrial production, the significantly lower cost of chlorine gas makes it the more economically viable option, provided the necessary gas handling infrastructure and safety protocols are in place. |

Conclusion and Future Outlook

The synthesis of 2-Chloro-5-(chloromethyl)-4-methylpyridine can be confidently approached via a robust, two-step sequence starting from 2-hydroxy-4,5-dimethylpyridine. This pathway relies on two well-understood and reliable transformations: the dehydrative chlorination of a pyridone ring and the controlled radical chlorination of a methyl side chain. By leveraging modern, solvent-free conditions for the first step and implementing careful pH and reaction monitoring for the second, chemists can achieve high yields of this valuable intermediate. This guide provides the strategic framework and validated protocols necessary for the successful synthesis of this target, empowering researchers in the agrochemical and pharmaceutical fields to build upon this versatile molecular scaffold.

References

-

PrepChem. (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine. PrepChem.com. [Link]

-

Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. [Link]

-

Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10321-10323. [Link]

-

PrepChem. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. PrepChem.com. [Link]

- Google Patents. (2014). CN104086480A - Preparation method of 2-chloro-5-chloromethylpyridine.

-

Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link]

- Google Patents. (1994). US5324841A - Method of chlorinating side chain of 2-chloro-methylpyridine.

- Google Patents. (1993).

-

ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. [Link]

-

European Patent Office. (n.d.). EP0121320A1 - Preparation of 2-chloro-5-methylpyridine. [Link]

-

ResearchGate. (n.d.). Chlorination of 2-hydroxypydridines at 0.5 mole scale. ResearchGate. [Link]

-

Semantic Scholar. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

- Google Patents. (2013). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.

-

ResearchGate. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

- Google Patents. (1986).

- Google Patents. (1993).

-

PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine. National Center for Biotechnology Information. [Link]

- Google Patents. (1994).

-

Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative of 5-flouro uracil. Journal of Pharmacy Research, 4(9), 2959-2960. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. US5324841A - Method of chlorinating side chain of 2-chloro-methylpyridine - Google Patents [patents.google.com]

- 7. EP0557967B1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]

- 8. CN104086480A - Preparation method of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]

A Technical Guide to the Synthetic Applications of 2-Chloro-5-(chloromethyl)-4-methylpyridine

Introduction

2-Chloro-5-(chloromethyl)-4-methylpyridine, often abbreviated as CCMP, is a disubstituted pyridine derivative that has emerged as a cornerstone intermediate in the synthesis of a range of agrochemicals. Its structural features—a chlorinated pyridine ring and a reactive chloromethyl substituent—provide two distinct sites for chemical modification, making it a versatile building block in modern organic synthesis.[1] This guide provides an in-depth exploration of the reactivity and principal applications of CCMP, with a focus on its pivotal role in the production of neonicotinoid insecticides, which are vital for global crop protection and food security.[1] We will delve into the mechanistic underpinnings of its reactivity, present detailed synthetic protocols, and offer insights into the practical considerations for its use in a research and development setting.

Core Reactivity and Physicochemical Properties

The synthetic utility of 2-Chloro-5-(chloromethyl)-4-methylpyridine stems from the differential reactivity of its two chlorine-containing functional groups. The chlorine atom at the C2 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), while the chlorine in the C5-chloromethyl group is readily displaced via standard nucleophilic substitution (SN2) reactions. This dichotomy allows for selective and sequential functionalization, which is a key advantage in multi-step syntheses.

Table 1: Physicochemical Properties of 2-Chloro-5-(chloromethyl)-4-methylpyridine

| Property | Value | Reference(s) |

| CAS Number | 70258-18-3 | [1] |

| Molecular Formula | C₆H₅Cl₂N | [1] |

| Molecular Weight | 162.01 g/mol | [2] |

| Appearance | Colorless crystals or orange-red liquid | [3] |

| Melting Point | 37-42 °C | [3] |

| Boiling Point | 88-90 °C at 400 Pa | [3] |

| Solubility | Insoluble in water; soluble in many organic solvents. | [3] |

The molecule is generally stable but should be handled with care, as it is harmful if swallowed, causes burns, and can cause sensitization by skin contact.[4][5] It is incompatible with strong bases, alkalis, and oxidizing agents.[4][5]

Visualization of Reactivity Profile

The dual reactivity of CCMP is central to its application. The following diagram illustrates the two primary sites of nucleophilic attack.

Caption: Dual reactivity sites of 2-Chloro-5-(chloromethyl)-4-methylpyridine.

Primary Application: Synthesis of Neonicotinoid Insecticides

CCMP is a crucial intermediate for the synthesis of several major neonicotinoid insecticides, including Imidacloprid and Acetamiprid.[1][4] These compounds are highly effective against a wide range of sucking and chewing insects and are used extensively in modern agriculture.[1][6]

Synthesis of Imidacloprid

Imidacloprid is synthesized by coupling CCMP with 2-nitroiminoimidazolidine. The reaction proceeds via a nucleophilic substitution on the chloromethyl group of CCMP.

Reaction Scheme: 2-Chloro-5-(chloromethyl)pyridine + 2-Nitroiminoimidazolidine → Imidacloprid

The process involves the gradual addition of CCMP to a mixture of 2-nitroiminoimidazolidine and a base in an organic solvent.[7] The base, typically an alkali carbonate like potassium carbonate, facilitates the deprotonation of the imidazolidine derivative, creating a potent nucleophile that attacks the benzylic carbon of the chloromethyl group.

Experimental Protocol: Synthesis of Imidacloprid

-

Reaction Setup: To a suitable reaction vessel, add 2-nitroiminoimidazolidine (1.2 equivalents), potassium carbonate (1.5 equivalents), and an organic solvent (e.g., acetonitrile, DMF, or butanone).[7][8]

-

Reagent Addition: Heat the mixture to reflux (or 40-50°C if using butanone).[7][8] Gradually add a solution of 2-Chloro-5-(chloromethyl)pyridine (1 equivalent) in the same organic solvent to the reaction mixture.

-

Catalyst (Optional): The addition of a phase-transfer catalyst, such as tetrabutylammonium chloride (0.01 equivalents), can significantly accelerate the reaction rate and shorten the reaction time, particularly in a biphasic system.[8]

-

Reaction Monitoring: Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed. A typical reaction time is around 5 hours.[9]

-

Work-up and Isolation: After completion, cool the reaction mixture. Filter off the inorganic salts (e.g., potassium carbonate and the resulting potassium chloride).

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The imidacloprid can be further purified by recrystallization from a suitable solvent system to achieve high purity.

Synthesis of Acetamiprid

The synthesis of Acetamiprid also leverages CCMP as the foundational building block. The process involves a two-step sequence starting from CCMP.

Reaction Scheme:

-

2-Chloro-5-(chloromethyl)pyridine + Methylamine → N-(6-chloro-3-pyridylmethyl)methylamine

-

N-(6-chloro-3-pyridylmethyl)methylamine + Cyanoethyl Methacrylate → Acetamiprid

This pathway first involves the reaction of CCMP with an aqueous solution of methylamine to form the key intermediate, N-(6-chloro-3-pyridylmethyl)methylamine.[10] This is followed by a condensation reaction with a cyano-containing reagent to complete the synthesis of Acetamiprid.[10]

Experimental Protocol: Synthesis of Acetamiprid Intermediate

-

Amination Reaction: In a reactor, charge 2-Chloro-5-(chloromethyl)pyridine and an aqueous solution of methylamine. A typical molar ratio is 1:1.2 (CCMP to methylamine).[10]

-

Reaction Conditions: Control the reaction conditions to optimize the conversion of the starting material.

-

Intermediate Isolation: Once the reaction is complete, the intermediate N-(6-chloro-3-pyridylmethyl)methylamine is isolated.

-

Condensation: The isolated intermediate is then reacted with a second component, such as cyanoethyl methacrylate, in a condensation reaction to form the final Acetamiprid product.[10]

This method is advantageous as it allows for high conversion rates and produces a high-purity product, making it suitable for industrial-scale production.[10]

Synthetic Workflow Visualization

The following diagram outlines the general synthetic pathway from CCMP to a neonicotinoid insecticide like Imidacloprid.

Caption: Generalized workflow for neonicotinoid synthesis using CCMP.

Other Synthetic Applications and Future Outlook

While the synthesis of neonicotinoids is the primary application of CCMP, its versatile structure lends itself to the creation of other novel compounds.[4] Recent research has explored its use in synthesizing new bioactive derivatives. For instance, CCMP can be converted to 2-chloro-5-(hydrazinylmethyl)pyridine, which then serves as a key intermediate to react with various aromatic aldehydes to form hydrazone compounds with potential biological activities.[11] This highlights the potential for CCMP to be a scaffold in medicinal chemistry and drug discovery programs.[12]

The development of greener and more efficient synthesis routes for CCMP itself is also an active area of research. Traditional methods sometimes involve harsh chlorinating agents or produce significant waste.[13][14] Newer methods focus on using safer reagents like trichloroisocyanuric acid and avoiding solvents, which reduces environmental impact and improves the overall sustainability of the process.[4][14]

Conclusion

2-Chloro-5-(chloromethyl)-4-methylpyridine is an industrially significant intermediate whose value is firmly established in the agrochemical sector. Its dual reactive sites provide synthetic chemists with a powerful tool for constructing complex molecules, most notably the highly effective neonicotinoid class of insecticides. The well-defined protocols for its use in synthesizing Imidacloprid and Acetamiprid demonstrate its reliability and efficiency. As research continues to uncover new reactions and applications, and as greener production methods are developed, the importance of CCMP as a versatile building block in organic synthesis is set to endure.

References

- CN106699646A - Synthetic method of acetamiprid - Google Patents.

-

The Chemistry of Crop Protection: Synthesis and Importance of 2-Chloro-5-chloromethylpyridine - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

- US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents.

- CN102276583A - Process for producing imidacloprid - Google Patents.

- US6307053B1 - Process for preparing imidacloprid - Google Patents.

- CN106187868A - A kind of preparation method of Acetamiprid - Google Patents.

-

Preparation of 2-chloro-5-methylpyridine - Patent 0121320. Available at: [Link]

- CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents.

- WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents.

- US4958025A - Preparation of 2-chloro-5-chloromethylpyridine - Google Patents.

- CN105924428A - Method for synthesizing imidacloprid - Google Patents.

- CN104086480A - Preparation method of 2-chloro-5-chloromethylpyridine - Google Patents.

-

Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong - SciSpace. Available at: [Link]

-

Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module - ResearchGate. Available at: [Link]

-

Synthesis of N'-Carbamoyl-N-[(6-chloropyridin-3-yl)methyl]ethanimidamide - Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

2-Chloro-5-(chloromethyl)pyridine - PMC - NIH. Available at: [Link]

-

Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module | Asian Journal of Chemistry. Available at: [Link]

-

2-chloro-5-chloromethylpyridine (CCMP) - ChemBK. Available at: [Link]

-

WO/2015/113043 PROCESS FOR MAKING 2-CHLORO-5-METHYLPYRIDINE. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 2-Chloro-5-Chloromethylpyridine: Applications in Agricultural Chemistry and its Green Synthesis_Chemicalbook [chemicalbook.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]

- 8. CN102276583A - Process for producing imidacloprid - Google Patents [patents.google.com]

- 9. CN105924428A - Method for synthesizing imidacloprid - Google Patents [patents.google.com]

- 10. CN106187868A - A kind of preparation method of Acetamiprid - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. lifechemicals.com [lifechemicals.com]

- 13. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 14. CN104086480A - Preparation method of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]

Reactivity profile of 2-Chloro-5-(chloromethyl)-4-methylpyridine

Technical Guide: Reactivity Profile of 2-Chloro-5-(chloromethyl)-4-methylpyridine

Executive Summary

2-Chloro-5-(chloromethyl)-4-methylpyridine is a highly specialized heterocyclic building block characterized by orthogonal electrophilicity .[1][2] It features two distinct reactive centers: a highly reactive benzylic-like aliphatic chloride at the C5 position and a less reactive heteroaryl chloride at the C2 position.[2]

This molecule is a structural analog of the widely used intermediate 2-Chloro-5-(chloromethyl)pyridine (CCMP) , commonly employed in the synthesis of neonicotinoids (e.g., Imidacloprid) and Factor Xa inhibitors (e.g., Edoxaban intermediates).[2] The introduction of the 4-methyl group significantly alters the reactivity profile through steric hindrance and electronic donation, necessitating modified synthetic protocols compared to its non-methylated parent.[2]

Key Applications:

-

Medicinal Chemistry: Synthesis of pyridine-containing APIs where metabolic blocking (at C4) or increased lipophilicity is required.[1][2]

-

Agrochemicals: Development of next-generation neonicotinoids with altered receptor binding profiles.[1][2]

Molecular Architecture & Electronic Analysis

The molecule's reactivity is dictated by the interplay between the electron-deficient pyridine ring and the substituents.

| Feature | Chemical Nature | Reactivity Driver |